Cas no 7791-71-1 (5'-O-Tritylthymidine)

5'-O-トリチルチミジンは、核酸関連化合物の保護中間体として重要な役割を果たす化学物質です。5'位のヒドロキシル基がトリチル基(Tr)で保護されており、選択的な反応性を可能にします。この保護基は酸性条件下で容易に除去可能であり、オリゴヌクレオチド合成や修飾ヌクレオシドの調製において高い効率性を発揮します。特に、3'位のヒドロキシル基を非保護のまま残す特性を活かし、カスタム核酸合成の際に有用です。高い純度と安定性を備え、研究用試薬として信頼性の高い性能を示します。

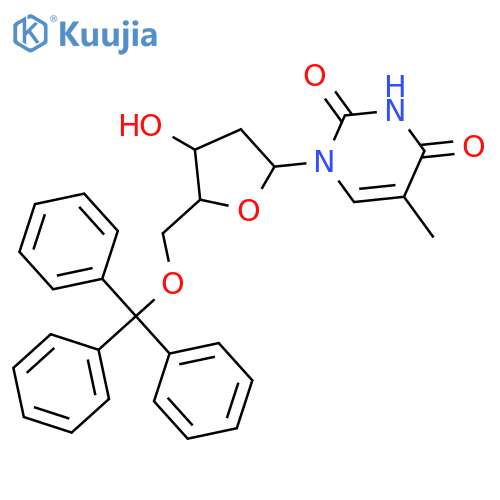

5'-O-Tritylthymidine structure

商品名:5'-O-Tritylthymidine

5'-O-Tritylthymidine 化学的及び物理的性質

名前と識別子

-

- 5'-O-Tritylthymidine

- 1-((2R,4S,5R)-4-Hydroxy-5-trityloxymethyl-tetrahydro-furan-2-yl)-5-methyl-1H-pyrimidine-2,4-dione

- 5′-O-Tritylthymidine

- 5'-O-TRITYLTHYMIDINE(5-OTT)

- 5-Methyl-5'-O-trityl-2'-deoxyuridine

- 5'-O-Tr-dThd

- 5'-O-Triphenylmethylthymidine

- 5'-O-tritythymidine

- Trt-dT

- 1-[(2R,4S,5S)-4-Hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

- AKOS016008529

- CS-W009623

- 1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

- PD128924

- 1-((2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione

- CHEMBL2403290

- 1-[(2R,4S,5R)-4-hydroxy-5-[(triphenylmethoxy)methyl]oxolan-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

- SCHEMBL1727537

- 1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione

- DS-2683

- 1-((2R,4S,5R)-4-Hydroxy-5-((trityloxy)methyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione

- C29H28N2O5

- FZDHVUVGQXVYOP-JIMJEQGWSA-N

- J-700361

- 5'-O-(Triphenylmetyl)thymidine

- 7791-71-1

- A839292

- MFCD00038462

- NS00022370

- 1-[(2R,4S,5R)-4-HYDROXY-5-[(TRIPHENYLMETHOXY)METHYL]OXOLAN-2-YL]-5-METHYL-3H-PYRIMIDINE-2,4-DIONE

- DTXSID40864128

- 1-[2-Deoxy-5-O-(triphenylmethyl)pentofuranosyl]-5-methylpyrimidine-2,4(1H,3H)-dione

- NT08062

- 5'-O-Trityl-thymidine

-

- MDL: MFCD00038462

- インチ: 1S/C29H28N2O5/c1-20-18-31(28(34)30-27(20)33)26-17-24(32)25(36-26)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26,32H,17,19H2,1H3,(H,30,33,34)/t24-,25-,26+/m0/s1

- InChIKey: FZDHVUVGQXVYOP-KKUQBAQOSA-N

- ほほえんだ: O1[C@]([H])(C([H])([H])[C@@]([H])([C@]1([H])C([H])([H])OC(C1C([H])=C([H])C([H])=C([H])C=1[H])(C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C([H])=C([H])C=1[H])O[H])N1C(N([H])C(C(C([H])([H])[H])=C1[H])=O)=O

計算された属性

- せいみつぶんしりょう: 484.20000

- どういたいしつりょう: 484.2

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 36

- 回転可能化学結合数: 7

- 複雑さ: 765

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 88.1

- 疎水性パラメータ計算基準値(XlogP): 3.5

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 4.2600

- ゆうかいてん: No data available

- ふってん: 2900°C

- フラッシュポイント: No data available

- 屈折率: 1.62

- PSA: 93.55000

- LogP: 3.50210

- じょうきあつ: No data available

5'-O-Tritylthymidine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302+H312+H332-H315-H319-H335

- 警告文: P261-P280-P305+P351+P338

- WGKドイツ:3

- セキュリティの説明: S22; S24/25

- ちょぞうじょうけん:Sealed in dry,Store in freezer, under -20°C(BD49483)

5'-O-Tritylthymidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | O076450-500mg |

5'-O-Tritylthymidine |

7791-71-1 | 500mg |

$ 335.00 | 2022-06-03 | ||

| eNovation Chemicals LLC | Y1046715-25g |

5'-O-Tritylthymidine |

7791-71-1 | 98% | 25g |

$135 | 2024-06-07 | |

| abcr | AB443481-5 g |

5'-O-(Triphenylmetyl)thymidine, 95%; . |

7791-71-1 | 95% | 5g |

€125.10 | 2023-06-16 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O80380-25g |

5-O-Tritylthymidine |

7791-71-1 | 25g |

¥1199.0 | 2021-09-08 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LA469-5g |

5'-O-Tritylthymidine |

7791-71-1 | 98% (contains <10%DCM) | 5g |

367.0CNY | 2021-08-03 | |

| A2B Chem LLC | AC67607-1g |

5'-O-Tritylthymidine |

7791-71-1 | 98% (contains <10%DCM) | 1g |

$9.00 | 2024-04-19 | |

| A2B Chem LLC | AC67607-10g |

5'-O-Tritylthymidine |

7791-71-1 | 98% (contains <10%DCM) | 10g |

$33.00 | 2024-04-19 | |

| 1PlusChem | 1P005R3R-5g |

5'-O-Tritylthymidine |

7791-71-1 | 98% (contains <10%DCM) | 5g |

$30.00 | 2024-04-21 | |

| 1PlusChem | 1P005R3R-25g |

5'-O-Tritylthymidine |

7791-71-1 | 98% (contains <10%DCM) | 25g |

$65.00 | 2024-04-21 | |

| abcr | AB443481-250mg |

5'-O-(Triphenylmetyl)thymidine, 95%; . |

7791-71-1 | 95% | 250mg |

€71.50 | 2023-09-04 |

5'-O-Tritylthymidine 関連文献

-

Wojciech Da?bkowski,Izabela Tworowska,Wojciech Da?bkowski,Maria Michalska Chem. Commun. 1998 427

-

D. S. Jones,J. R. Tittensor J. Chem. Soc. D 1969 1240a

-

3. Synthesis of 3′-fluoromethylthio-, 3′-fluoromethylsulfinyl- and 3′-fluoromethylsulfonyl-substituted 3′-deoxythymidinePiet Herdewijn,André De Bruyn,Piet Wigerinck,Chris Hendrix,Luk Kerremans,Jef Rozenski,Roger Busson J. Chem. Soc. Perkin Trans. 1 1994 249

-

4. Synthetic analogues of polynucleotides. Part IV. Carboxymethyl derivatives of uridine and of thymidineM. H. Halford,A. S. Jones J. Chem. Soc. C 1968 2667

-

5. The preparation of nucleoside carbonatesJ. R. Tittensor J. Chem. Soc. C 1971 2656

7791-71-1 (5'-O-Tritylthymidine) 関連製品

- 40615-39-2(5’-O-(4,4’-Dimethoxytrityl)thymidine)

- 6554-10-5(5’-O-Trityl Uridine)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

推奨される供給者

Amadis Chemical Company Limited

(CAS:7791-71-1)5'-O-Tritylthymidine

清らかである:99%

はかる:25g

価格 ($):163.0